molecular formula C17H26N2O B11989016 N-(4-Sec-butylphenyl)-N'-cyclohexylurea CAS No. 303092-34-4

N-(4-Sec-butylphenyl)-N'-cyclohexylurea

Cat. No.: B11989016
CAS No.: 303092-34-4
M. Wt: 274.4 g/mol
InChI Key: IHHCYNCBOYLATG-UHFFFAOYSA-N
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Description

N-(4-Sec-butylphenyl)-N’-cyclohexylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Sec-butylphenyl)-N’-cyclohexylurea typically involves the reaction of 4-sec-butylaniline with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-sec-butylaniline+cyclohexyl isocyanateN-(4-Sec-butylphenyl)-N’-cyclohexylurea\text{4-sec-butylaniline} + \text{cyclohexyl isocyanate} \rightarrow \text{N-(4-Sec-butylphenyl)-N'-cyclohexylurea} 4-sec-butylaniline+cyclohexyl isocyanate→N-(4-Sec-butylphenyl)-N’-cyclohexylurea

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N-(4-Sec-butylphenyl)-N’-cyclohexylurea may involve the use of large-scale reactors and automated systems to control the reaction conditions. The use of high-purity starting materials and solvents is essential to ensure the quality of the final product. The reaction is monitored using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Sec-butylphenyl)-N’-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the substituents on the aromatic ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds with different functional groups on the aromatic ring.

Scientific Research Applications

N-(4-Sec-butylphenyl)-N’-cyclohexylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of N-(4-Sec-butylphenyl)-N’-cycl

Properties

CAS No.

303092-34-4

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

1-(4-butan-2-ylphenyl)-3-cyclohexylurea

InChI

InChI=1S/C17H26N2O/c1-3-13(2)14-9-11-16(12-10-14)19-17(20)18-15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H2,18,19,20)

InChI Key

IHHCYNCBOYLATG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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